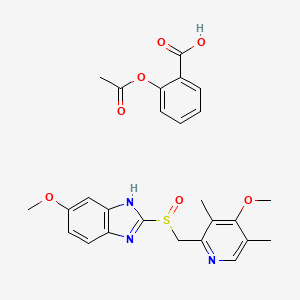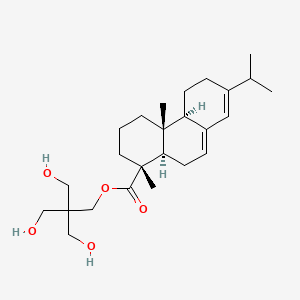
Pentaerythritol abietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol abietate is an ester derived from pentaerythritol and abietic acid. It is a compound known for its use in various industrial applications, particularly as a tackifying agent in adhesives. The compound is valued for its ability to enhance the adhesive properties of materials, making it a crucial component in the production of high-performance adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentaerythritol abietate is synthesized through an esterification reaction between pentaerythritol and abietic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a heteropolyacid quaternary ammonium, under controlled conditions. The process may also employ microwave heating to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise ratios and subjected to high temperatures to facilitate the esterification reaction. The resulting product is then purified through processes such as recrystallization or distillation to obtain the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Pentaerythritol abietate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and abietic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions:
Esterification: Sulfuric acid, heteropolyacid quaternary ammonium, microwave heating.
Hydrolysis: Acidic or basic conditions, water.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired outcome
Major Products Formed:
Esterification: this compound.
Hydrolysis: Pentaerythritol, abietic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
Pentaerythritol abietate finds applications in several scientific research fields:
Chemistry: Used as a tackifying agent in the synthesis of polyurethane adhesives, enhancing their adhesive properties.
Medicine: Explored for its potential as a stabilizer in pharmaceutical formulations.
Industry: Widely used in the production of adhesives, coatings, and plasticizers. .
Mecanismo De Acción
The mechanism of action of pentaerythritol abietate primarily involves its ability to form stable ester bonds with other compounds. This stability enhances the adhesive properties of materials, making it an effective tackifying agent. The molecular targets and pathways involved in its action are related to its interaction with other chemical compounds, leading to the formation of strong adhesive bonds .
Comparación Con Compuestos Similares
Pentaerythritol Ester: Another ester derived from pentaerythritol, used in similar applications as a tackifying agent.
Glycerol Ester: Derived from glycerol and used in the production of adhesives and coatings.
Rosin Ester: Formed from rosin and various alcohols, used in adhesives and coatings.
Uniqueness: Pentaerythritol abietate is unique due to its specific combination of pentaerythritol and abietic acid, which imparts superior adhesive properties compared to other esters. Its ability to enhance the tackiness and stability of adhesives makes it a preferred choice in various industrial applications .
Propiedades
Número CAS |
890028-17-8 |
|---|---|
Fórmula molecular |
C25H40O5 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
Clave InChI |
DUTZBUOZKIIFTG-XWVZOOPGSA-N |
SMILES isomérico |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
Descripción física |
Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


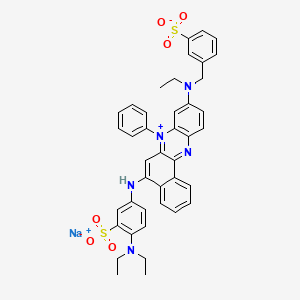
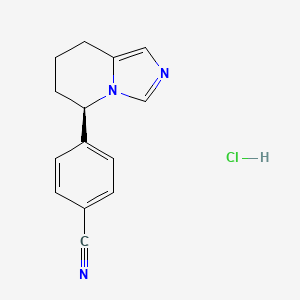
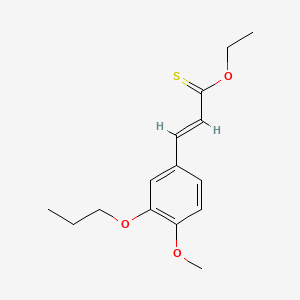


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


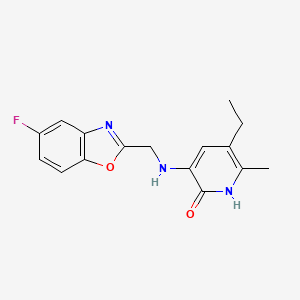
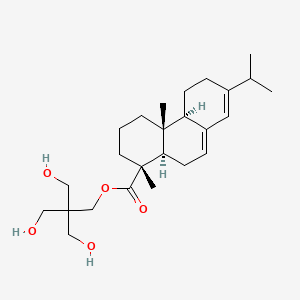

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
